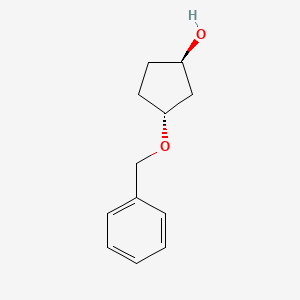

trans-3-(Benzyloxy)cyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“trans-3-(Benzyloxy)cyclopentan-1-ol” is a chemical compound with the molecular formula C12H16O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “trans-3-(Benzyloxy)cyclopentan-1-ol” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 192.25 g/mol .Applications De Recherche Scientifique

- Application : trans-3-(Benzyloxy)cyclopentan-1-ol can be modified to create fluorescent probes. Researchers can attach fluorophores to this compound, allowing visualization of specific cellular processes or molecular interactions. These probes are valuable tools for studying cellular dynamics, protein localization, and intracellular signaling pathways .

- Application : Researchers have demonstrated a novel application of optical tweezers using trans-3-(Benzyloxy)cyclopentan-1-ol. By varying the intensity of a laser beam, they controlled Förster resonance energy transfer (FRET) between fluorescent molecules. This non-contact approach has potential applications in microchemistry, quantum dots, and photochemistry .

- Application : When a laser beam is focused on an isolated polymer droplet containing this compound, increased laser intensity accelerates energy transfer. The polymer changes color due to the mixing of dyes attached to the donor and acceptor molecules. This phenomenon opens up possibilities for novel non-contact control of fluorescence and energy transfer in polymer systems .

- Application : Researchers explore trans-3-(Benzyloxy)cyclopentan-1-ol as a potential component in drug carriers or nanoparticles. Its unique structure and functional groups could enhance drug encapsulation, stability, and release profiles. By conjugating this compound with therapeutic agents, scientists aim to improve drug delivery to specific tissues or cells .

- Application : trans-3-(Benzyloxy)cyclopentan-1-ol contains a chiral center. Researchers can use it as a starting material for synthesizing other chiral compounds. Its versatile reactivity allows access to diverse chemical structures, making it valuable in organic synthesis and medicinal chemistry .

- Application : Researchers can incorporate trans-3-(Benzyloxy)cyclopentan-1-ol into synthetic pathways for natural product analogs. By modifying its functional groups, they can mimic or improve the bioactivity of naturally occurring compounds. This approach aids drug discovery and provides insights into structure-activity relationships .

Fluorescent Probes and Imaging Agents

Optical Tweezers and Förster Resonance Energy Transfer (FRET)

Polymer Chemistry and Color Changes

Drug Delivery Systems

Organic Synthesis and Chiral Building Blocks

Natural Product Synthesis

Mécanisme D'action

Safety and Hazards

“trans-3-(Benzyloxy)cyclopentan-1-ol” is classified as having acute toxicity when ingested, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

(1R,3R)-3-phenylmethoxycyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIICXXRMNDRQC-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540455.png)

![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2540457.png)

![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2540473.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)

![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2540478.png)